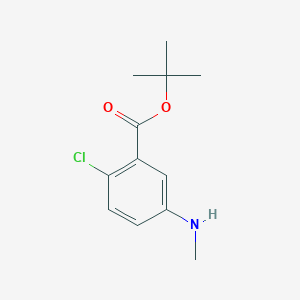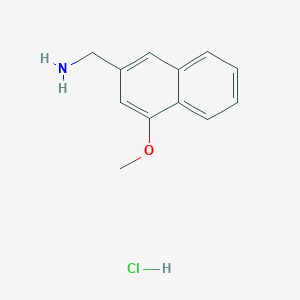
2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, which contributes to the stability of the molecule. The presence of the sulfanyl group could introduce some polarity to the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the various substituents. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of both polar (sulfanyl-acetamide) and nonpolar (ethyl, phenyl) groups could give it unique solubility properties .科学的研究の応用
Design and Synthesis of Analogs for Biological Activity
One study focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, highlighting the search for compounds with improved drug-like properties and biological activities. This research suggests the potential for creating analogs of 2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide for specific therapeutic targets, such as cancer treatment through glutaminase inhibition (Shukla et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Another study synthesized 2-(4-methoxyphenyl)ethyl]acetamide derivatives to evaluate their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic activity. This demonstrates the compound's relevance in the development of enzyme inhibitors with potential therapeutic applications, particularly in diabetes management (Saxena et al., 2009).
Structural and Functional Characterization
Research on the structural and functional characterization of related compounds, such as the formation of co-crystals and salts of quinoline derivatives with amide bonds, sheds light on the importance of chemical structure in determining the physical properties and potential applications of these compounds. This area of research could provide valuable insights into optimizing 2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide for specific uses (Karmakar et al., 2009).
Antioxidant and Antimicrobial Properties
Studies have also explored the synthesis and evaluation of novel compounds for antioxidant and antimicrobial activities. For example, research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives indicates the potential for 2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide to be studied for similar properties, which could have implications for pharmaceutical and agricultural applications (Chkirate et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21-12-18(16-9-4-5-10-17(16)21)24-13-19(22)20-14-7-6-8-15(11-14)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLBYPIQTCVZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylindol-3-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-({7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]ethanone](/img/structure/B2705514.png)

![2-ethyl-1-(5-{[4-(2-fluorophenyl)piperazino]carbonyl}-1H-pyrrol-3-yl)-1-butanone](/img/structure/B2705518.png)
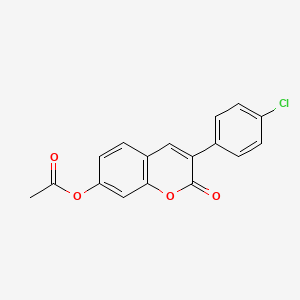
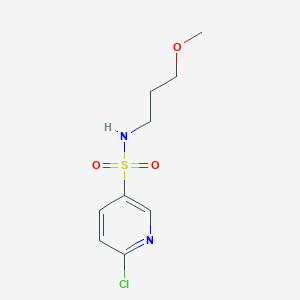
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705525.png)

![5-[3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2705528.png)
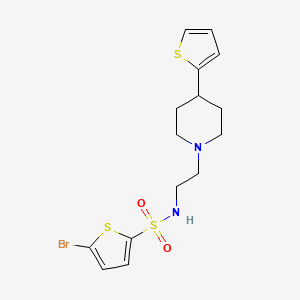
![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)
